Cas no 425609-92-3 (N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide)

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide structure
425609-92-3 structure
Product Name:N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide
CAS No:425609-92-3
MF:C16H14F3NO2
MW:309.283074855804
CID:6075949
PubChem ID:3138315
Update Time:2025-07-21

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide
    • SR-01000310630
    • CBMicro_021171
    • AKOS001315445
    • SR-01000310630-1
    • 425609-92-3
    • BIM-0021192.P001
    • CCG-14674
    • F5526-0063
    • Z27499695
    • VU0646009-1
    • Inchi: 1S/C16H14F3NO2/c17-16(18,19)14-9-5-4-8-13(14)15(21)20-10-11-22-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
    • InChI Key: YOEGCTQSPKIFTM-UHFFFAOYSA-N
    • SMILES: C(NCCOC1=CC=CC=C1)(=O)C1=CC=CC=C1C(F)(F)F

Computed Properties

  • Exact Mass: 309.09766318g/mol
  • Monoisotopic Mass: 309.09766318g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38.3Ų

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Additional information on N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide

Professional Introduction to N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide (CAS No. 425609-92-3)

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 425609-92-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural and functional attributes, has garnered attention due to its potential applications in drug discovery and development. The presence of both phenoxyethyl and trifluoromethyl substituents in its molecular framework imparts distinct chemical properties that make it a promising candidate for further investigation.

The phenoxyethyl moiety is known for its ability to enhance solubility and bioavailability, which are critical factors in the formulation of therapeutic agents. This group, derived from phenol, contributes to the overall hydrophilicity of the molecule, facilitating better absorption and distribution within biological systems. On the other hand, the trifluoromethyl group introduces a high degree of electronic density and steric hindrance, which can influence the reactivity and selectivity of the compound. These characteristics make N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide a versatile scaffold for designing novel pharmacophores.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with inflammation, pain, and neurodegeneration. The benzamide core of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide is a well-known pharmacophore that has been extensively studied for its potential therapeutic effects. Benzamides are known to interact with various biological targets, including enzymes and receptors, thereby influencing cellular processes. The incorporation of the trifluoromethyl group into this scaffold can enhance binding affinity and selectivity, making it an attractive candidate for drug development.

The pharmaceutical industry has been actively exploring new chemical entities to address unmet medical needs. N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide represents a promising compound that could potentially be developed into a new therapeutic agent. Its unique structural features suggest that it may exhibit properties such as analgesic, anti-inflammatory, or neuroprotective effects. These potential applications are supported by preliminary studies that have demonstrated the efficacy of similar benzamide derivatives in various preclinical models.

The synthesis of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide necessitates precise functionalization at the benzylic position, while the attachment of the < strong trifluoromethyl group strong > requires specialized synthetic methodologies such as halogenation followed by metal-catalyzed cross-coupling reactions. Advanced techniques in synthetic chemistry have enabled the efficient preparation of this compound, paving the way for further structural modifications and biological evaluations.

In conclusion, N-(< strong > 2-phenoxyethyl strong >)-< strong > 2- ( trifluoromethyl ) benzamide strong > (CAS No. 425609-92-3) is a compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of both < strong > phenoxyethyl strong > and < strong > trifluoromethyl strong > substituents, make it a versatile scaffold for designing novel therapeutic agents. Ongoing research efforts are focused on exploring its biological activities and developing new drug candidates based on this promising molecule.

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